molecular formula C20H22N4O B278841 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Cat. No. B278841
M. Wt: 334.4 g/mol
InChI Key: INNVYBIHBPYXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, also known as EPMC, is a synthetic compound that belongs to the class of pyrazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exerts its therapeutic effects by modulating various molecular targets. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects
5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have several biochemical and physiological effects. It exhibits anti-cancer, anti-inflammatory, and neuroprotective properties, as mentioned earlier. Additionally, 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been found to reduce oxidative stress and improve mitochondrial function. It also regulates glucose and lipid metabolism, which makes it a potential therapeutic agent for metabolic disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide in lab experiments is its high potency and selectivity towards its molecular targets. It also has good bioavailability and can easily penetrate the blood-brain barrier. However, one of the limitations of using 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is its limited solubility in water, which can make it challenging to administer in vivo.

Future Directions

There are several future directions for the research on 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. One of the potential areas of research is its application in the treatment of metabolic disorders, such as diabetes and obesity. 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide's ability to regulate glucose and lipid metabolism makes it a promising candidate for developing new therapies for these diseases. Additionally, further research is needed to understand the molecular mechanisms underlying 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide's neuroprotective effects, which can lead to the development of new treatments for neurodegenerative disorders. Moreover, the development of new formulations that improve 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide's solubility can enhance its therapeutic potential.
Conclusion
In conclusion, 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide is a promising compound that has potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Its synthesis method yields high-purity 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide, which has been extensively studied for its therapeutic effects. 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide exhibits anti-cancer, anti-inflammatory, and neuroprotective properties, making it a potential therapeutic agent for various diseases. While 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has several advantages, including high potency and selectivity, its limited solubility in water is a challenge for in vivo administration. Future research on 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide can lead to the development of new therapies for various diseases, including metabolic disorders and neurodegenerative disorders.

Synthesis Methods

The synthesis of 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide involves the reaction of 2-bromo-5-ethylpyridine with mesitylmagnesium bromide, followed by the addition of 1H-pyrazole-4-carboxamide. The resulting compound is then purified using column chromatography. This method yields 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide with high purity and a good yield.

Scientific Research Applications

5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Moreover, 5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

5-ethyl-N-mesityl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

5-ethyl-1-pyridin-2-yl-N-(2,4,6-trimethylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C20H22N4O/c1-5-17-16(12-22-24(17)18-8-6-7-9-21-18)20(25)23-19-14(3)10-13(2)11-15(19)4/h6-12H,5H2,1-4H3,(H,23,25)

InChI Key

INNVYBIHBPYXHK-UHFFFAOYSA-N

SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3C)C)C

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=N2)C(=O)NC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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